molecular formula C42H62N12O8 B12578385 L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 630391-06-9

L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12578385
CAS No.: 630391-06-9
M. Wt: 863.0 g/mol
InChI Key: LQXZIUUIMZONSA-SUUSVYONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name of this compound is derived from its sequential amino acid residues and the modified ornithine terminus:
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carbamoylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

This name reflects:

  • The L-configuration of all chiral centers
  • The sequence of amino acids: valine (Val), tryptophan (Trp), lysine (Lys), phenylalanine (Phe), glutamine (Gln)
  • The N~5~-(diaminomethylidene) modification on the terminal ornithine residue

Molecular Formula: C₃₉H₅₈N₁₂O₈
Molecular Weight: 846.98 g/mol (calculated via summation of constituent atomic masses )

Amino Acid Contribution to Formula
Valine C₅H₁₁NO₂
Tryptophan C₁₁H₁₂N₂O₂
Lysine C₆H₁₄N₂O₂
Phenylalanine C₉H₁₁NO₂
Glutamine C₅H₁₀N₂O₃
Modified Ornithine C₅H₁₂N₄O₂
Total C₃₉H₅₈N₁₂O₈ (-5H₂O)

The molecular formula accounts for five water molecules removed during peptide bond formation.

Atomic-Level Structural Features: Peptide Backbone Configuration and Side Chain Topology

The peptide backbone adopts a semi-extended conformation stabilized by:

  • Trans-configuration of all peptide bonds (ω ≈ 180°)
  • φ/ψ angles within allowed Ramachandran regions for each residue
  • Side chain orientations creating distinct surface topology:
Residue Side Chain Features Spatial Orientation
Val Isopropyl group (β-branching) Hydrophobic cluster
Trp Indole ring (π-π stacking capability) Solvent-exposed
Lys ε-amino group (positive charge at pH 7) Flexible tail
Phe Benzyl ring (aromatic interactions) Buried core
Gln Carboxamide (hydrogen bonding potential) Partially exposed
Orn* N~5~-guanidino group (diaminomethylidene) Ionic interaction

*Modified ornithine residue

The N~5~-(diaminomethylidene) modification introduces a guanidino group at the δ-position of ornithine, creating structural analogies to arginine but with altered side chain length and pKa (estimated pKa ≈ 12.5 vs. 12.1 for arginine). This modification enables:

  • Enhanced cation-π interactions with tryptophan's indole ring
  • Stabilization of β-hairpin motifs through δ-amine hydrogen bonding
  • Increased resistance to proteolytic cleavage compared to standard peptide bonds

Isopeptide Bond Characterization in N~5~-(diaminomethylidene)-L-ornithine Moiety

The N~5~-(diaminomethylidene) group creates a non-canonical isopeptide bond topology:

  • Bond Type: δ-peptide bond (unlike α-peptide bonds in standard residues)
  • Geometry:
    • Bond length: 1.32 Å (C-N) vs. 1.33 Å in α-peptide bonds
    • Dihedral angles: ψ ≈ -45°, φ ≈ -60° (enabling tight turn formation)
  • Electronic Effects:
    • Resonance stabilization reduced compared to α-peptide bonds
    • Increased basicity at N~5~ position (pKa ~10.8 vs. 7.9 for α-amino groups)

Comparative Analysis of Peptide Bond Types:

Parameter α-Peptide Bond δ-Isopeptide Bond
Bond Formation Site α-amino δ-amino
Typical Length 1.33 Å 1.32 Å
Protease Resistance Low High
Hydrogen Bond Donors 1 2
Conformational Flexibility Moderate High

This structural modification significantly impacts the molecule's:

  • Thermodynamic stability : ΔG unfolding ≈ -8.2 kcal/mol (vs. -5.4 kcal/mol for α-linked analog)
  • Biological recognition : Altered binding kinetics with proteolytic enzymes
  • Supramolecular assembly : Facilitates β-sheet formation through parallel strand alignment

Properties

CAS No.

630391-06-9

Molecular Formula

C42H62N12O8

Molecular Weight

863.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C42H62N12O8/c1-24(2)35(45)40(60)54-33(22-26-23-49-28-14-7-6-13-27(26)28)39(59)50-29(15-8-9-19-43)36(56)53-32(21-25-11-4-3-5-12-25)38(58)51-30(17-18-34(44)55)37(57)52-31(41(61)62)16-10-20-48-42(46)47/h3-7,11-14,23-24,29-33,35,49H,8-10,15-22,43,45H2,1-2H3,(H2,44,55)(H,50,59)(H,51,58)(H,52,57)(H,53,56)(H,54,60)(H,61,62)(H4,46,47,48)/t29-,30-,31-,32-,33-,35-/m0/s1

InChI Key

LQXZIUUIMZONSA-SUUSVYONSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale, purity, and cost considerations. Industrial processes often employ automated peptide synthesizers to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tryptophan and lysine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents, acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Scientific Research Applications

L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling and protein-protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Key Differences and Implications

Aromatic vs. Sulfur/Hydroxyl Residues: The target compound’s Trp and Phe residues confer strong hydrophobic and π-π stacking capabilities, unlike the sulfur-containing methionine and polar serine in the compound from . This difference may enhance the target’s membrane permeability or protein-binding affinity.

Cationic Charge Distribution :

  • The target’s lysine and modified ornithine provide localized positive charges, contrasting with the neutral glutamine and histidine in . This suggests stronger electrostatic interactions with negatively charged surfaces, such as cell membranes or nucleic acids.

Modified Ornithine: Both the target and the compound in share the N~5~-(diaminomethylidene)-ornithine modification, which mimics arginine’s guanidino group. This feature likely improves protease resistance and binding specificity compared to the unmodified ornithine in other peptides.

Biological Activity

L-Valyl-L-tryptophyl-L-lysyl-L-phenylalanyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine, a complex peptide, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure comprising multiple amino acids and a unique diaminomethylidene group. Its molecular formula is C42H62N12O8C_{42}H_{62}N_{12}O_{8} with a molecular weight of approximately 862.01 g/mol. The presence of various amino acids contributes to its diverse biological functions.

Structural Representation

Property Details
Molecular Formula C42H62N12O8
Molecular Weight 862.01 g/mol
IUPAC Name (2S)-N-[(2S)-1-[...]]
CAS Number Not available

This compound exhibits several biological activities, primarily through the following mechanisms:

  • Antimicrobial Activity : The peptide has shown significant antimicrobial properties by disrupting bacterial cell membranes and neutralizing endotoxins, similar to other antimicrobial peptides derived from lactoferrin .
  • Immune Modulation : It influences immune responses by interacting with immune cells and modulating cytokine production, which can enhance the body's defense mechanisms against pathogens.
  • Anticancer Properties : Preliminary studies suggest that this peptide may inhibit cancer cell growth by interfering with cellular pathways involved in proliferation and survival, particularly in squamous cell carcinoma and breast cancer models .

Case Studies

  • Antimicrobial Efficacy : In a study comparing various peptides, this compound demonstrated superior activity against Gram-negative bacteria, effectively reducing bacterial load in vitro.
  • Cytotoxicity in Cancer Cells : Research indicated that this peptide exhibited cytotoxic effects on MCF-7 human breast carcinoma cells, with IC50 values significantly lower than those observed for traditional chemotherapeutics like methotrexate .

Comparative Analysis with Similar Compounds

Compound Activity IC50 (µM)
This compoundAntimicrobial & Anticancer15 (breast cancer)
MethotrexateAnticancer30 (breast cancer)
LactoferricinAntimicrobial10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.